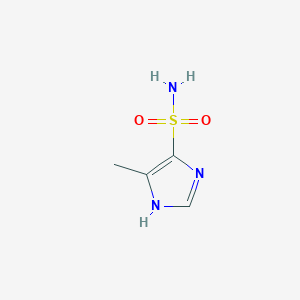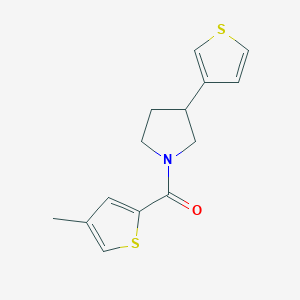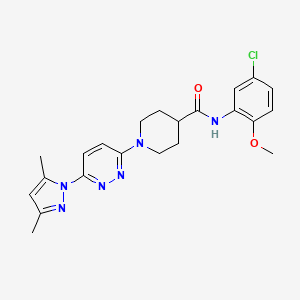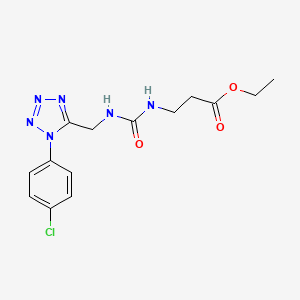![molecular formula C13H10N2O5S B2644959 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 892853-67-7](/img/structure/B2644959.png)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide” is a compound that is related to the [1,3]-Dioxolo [4,5-f]benzodioxole (DBD) family . DBD compounds are known for their fluorescence properties and are used in the synthesis of new fluorescent dyes .
Molecular Structure Analysis
The molecular structure of this compound is related to the [1,3]-Dioxolo [4,5-f]benzodioxole core and its derivatives . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
This compound is related to the DBD family, which is known for its fluorescence properties . The obtained fluorescent groups have an absorption range of 403-520 nm and an emission range of 495-665 nm . They also have long fluorescence lifetimes, high photobleaching stability, large Stokes shifts, and small sizes .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characteristics
Synthesis Approaches and Chemical Properties :N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a compound related to various synthesized compounds with benzothiazole moieties. Research has explored the synthesis of related compounds with complex structures, highlighting versatile synthesis methods and the potential for chemical modifications to enhance biological activities. For example, novel N-substituted benzyl/phenyl carboxamides based on pyrazolobenzothiazine have been synthesized, showing significant antioxidant activities, suggesting that these compounds, through modification, might be developed into potent biologically active compounds (Ahmad et al., 2012). Similarly, benzothiazole-based triazoloquinazoline derivatives have shown notable antioxidant and antibacterial properties, indicating the potential for these compounds to be used as templates for developing new bioactive molecules, possibly including derivatives of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide (Gadhave & Kuchekar, 2020).
Biological Applications
Antimicrobial and Antioxidant Properties :Compounds with structures related to N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide have demonstrated antimicrobial and antioxidant activities. For instance, biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and shown diuretic activity in vivo, with certain compounds within this class demonstrating promising results (Yar & Ansari, 2009). Additionally, compounds such as N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives have exhibited moderate to good antibacterial and antifungal inhibition, indicating their potential for further development in pharmaceutical applications (Gilani et al., 2011).
Photophysical and Electrochemical Applications
Photo-Physical and Electrochemical Properties :The photophysical and electrochemical properties of related benzothiazole derivatives have been explored, providing insight into the potential applications of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide in various fields. Notably, benzothiazole derivatives have shown promising photo-physical characteristics, with studies indicating their stability and dual emission properties (Padalkar et al., 2011). Additionally, polyamic acids with benzothiazole pendent groups have been utilized to create enzyme-free hydrogen peroxide biosensors, showcasing rapid response times and high sensitivity (Hua et al., 2011). These findings suggest potential avenues for the application of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide in areas such as biosensing and materials science.
Propiedades
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S/c16-12(10-5-17-1-2-18-10)15-13-14-7-3-8-9(20-6-19-8)4-11(7)21-13/h3-5H,1-2,6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBALECABDZFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethylphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2644880.png)
![N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-methylbenzenecarboxamide](/img/structure/B2644882.png)

![2-[(4-Phenylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2644884.png)



![N-([2,4'-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2644889.png)
![Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2644891.png)
![N-(4-bromophenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2644893.png)
![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylbutanamide](/img/structure/B2644894.png)
![8-(3-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2644896.png)
